molecular formula C13H18N2O4 B554780 Z-Orn-OH CAS No. 2640-58-6

Z-Orn-OH

Cat. No. B554780
CAS RN: 2640-58-6
M. Wt: 266.29 g/mol
InChI Key: ZYGRWJVRLNJIMR-NSHDSACASA-N
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Description

Z-Orn-OH, also known as N-α-t.-Boc-N-δ-benzyloxycarbonyl-L-ornithine, is a unique chemical with the empirical formula C13H18N2O4 and a molecular weight of 266.29 . It is typically used by early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

Z-Orn-OH is a solid compound . Other physical and chemical properties such as density, boiling point, vapor pressure, and others are not provided in the search results .

Scientific Research Applications

  • Electronic Structure and Optical Properties : Zn(OH)2 has been studied for its electronic structure and optical properties, revealing its potential for applications in luminescence. It exhibits abnormal yellow luminescence, similar to ZnO, which is significant for optoelectronic applications (Wang, Jiang, Kim, & Hahn, 2015).

  • Phase Transformation Studies : Research has investigated the transformation from Zn(OH)2 to ZnO, providing insights important for materials science and nanotechnology (Wang, Zhou, Zhang, Hahn, & Kim, 2011).

  • Photocatalysis : Zn(OH)2 plays a role in the photocatalytic reactions of ZnO, which is utilized for environmental applications like wastewater treatment. Modifications to its surface-bulk structure can improve its photocatalytic efficiency (Kumar & Rao, 2015).

  • Nanoscale Cavities Engineering : Zn(OH)2 templates have been used to engineer nanoscale cavities, demonstrating potential in nanotechnology applications. This method enables the creation of hollow structures and heterostructures with improved chemical or physical properties (Wu, Jiang, Liu, Yuan, Wu, Jiang, & Xue, 2010).

  • Bioimaging and Biosensing : Zn(OH)2 is involved in developing chemosensors for bioimaging and biosensing of Zn(II) and OH- in various biological systems, highlighting its significance in medical and environmental testing (He, Ding, Sun, Zheng, Xu, Ye, Chen, & Shen, 2021).

  • Solar Cells : Zn(OH)2 is used in the formation of buffer layers in solar cells. Its properties impact the efficiency of solar cells, indicating its relevance in renewable energy technology (Eisele, Ennaoui, Schubert-Bischoff, Giersig, Pettenkofer, Krauser, Lux‐Steiner, Zweigart, & Karg, 2003).

  • Nanomaterials in Medicine : Zn(OH)2-based ZnO nanomaterials are explored for biomedical applications due to their low toxicity and biodegradability, including drug delivery, gene delivery, and biosensing (Zhang, Nayak, Hong, & Cai, 2013).

  • Chemical Reactions : Zn(OH)2 has been used as a catalyst in chemical reactions such as the allylation of aldehydes, demonstrating its utility in organic synthesis (Kobayashi, Endo, Schneider, & Ueno, 2010).

Safety And Hazards

While specific safety and hazard information for Z-Orn-OH is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGRWJVRLNJIMR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426660
Record name Cbz-L-Ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Orn-OH

CAS RN

2640-58-6
Record name Cbz-L-Ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-Benzyloxycarbonyl-L-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AS Verdini, P Lucietto, G Fossati, C Giordani - Tetrahedron letters, 1992 - Elsevier
The new arginine derivatives Fmoc-Arg ω,ω′ (Boc) 2 -OH and Z-Arg ω,ω′ (Boc) 2 -OH have been easily prepared in hiqh yield starting from Z-Orn-OH and N,N′-bis (tert-…
Number of citations: 54 www.sciencedirect.com
J Hlaváček, J Pícha, V Vaněk, J Jiráček, J Slaninová… - Amino acids, 2010 - Springer
… H–N δ –Z–Orn–OH (7.99 g; 30 mmol) was added and stirring was continued at room temperature until the solid dissolved. After 2 h the reaction mixture was evaporated to dryness, the …
Number of citations: 9 link.springer.com
J Izdebski, T Gers, D Kunce… - Journal of Peptide …, 2005 - Wiley Online Library
α‐Alkoxycarbonyl protected ornithines were treated with N,N′‐[Z(2Cl)] 2 ‐S‐methylisothiourea and N,N′‐[Z(2Br)] 2 ‐S‐methylisothiourea, N,N′‐Z 2 ‐S‐methylisothiourea and N,N′‐…
Number of citations: 10 onlinelibrary.wiley.com
S Zahariev, C Guarnaccia, D Lamba, M Čemažar… - Tetrahedron letters, 2004 - Elsevier
A one-pot procedure is described for the preparation of 1H-pyrazole-carboximidamides , 1H-benzotriazole-carboximidamides and guanidinylation of amines with . The X-ray crystal …
Number of citations: 17 www.sciencedirect.com
AS Kotmale - 2017 - dspace.ncl.res.in
Natural peptides and proteins are fundamental components of organism that carry out important biological and physiological functions. These proteins and natural polypeptides are …
Number of citations: 0 dspace.ncl.res.in
L Gros, SO Lorente, Jimenez, V Yardley… - Journal of medicinal …, 2006 - ACS Publications
In this article, the design and synthesis of some novel azasterols is described, followed by their evaluation against Trypanosoma brucei rhodesiense, T. cruzi, Leishmania donovani, and …
Number of citations: 91 pubs.acs.org
Z Székely, S Zakhariev, C Guarnaccia, N Antcheva… - Tetrahedron letters, 1999 - Elsevier
… 0–35%B over 4 min, then 30–55%B over 40 min at 1 ml/min; retention times: Ld=26.2 min, Dd=28.1 min; The racemization was 0.2 – 0.6% including that of the starting Z-Orn-OH. …
Number of citations: 14 www.sciencedirect.com
D KONOPIÑSKA, G ROSIÑSKI… - … Journal of Peptide …, 1990 - Wiley Online Library
… mentioned compounds were obtained in the manner described for Ib where equimolar amounts of amino acid derivatives (IIa-IVa, Boc-Phe( pnitroguanidin0)-OH (4), and di-Z-orn-OH (8…
Number of citations: 17 onlinelibrary.wiley.com
SDEPNSA CH - BIOCHEMISTRY, 1996 - elibrary.ru
… Реакционную смесь затем дефлегмировали в течение 60 мин при 90 C с последующим добавлением Z-Orn-OH (10,0 г, 35,593 ммоль, 1,0 экв.) и ACOH (0,6 мл). Реакционную …
Number of citations: 0 elibrary.ru
K Vogler, P Lanz, P Quitt, RO Studer… - Helvetica Chimica …, 1964 - Wiley Online Library
I. Einleitung.-Seit einer Reihe von Jahren haben wir uns auf synthetischem Wege mit der Strukturaufklarung von Polymyxin B,[l] l) beschaftigt. Obwohl es bis jetzt nicht gelungen ist, die …
Number of citations: 33 onlinelibrary.wiley.com

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